molecular formula C17H20N2O4S2 B6542770 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide CAS No. 1060255-66-4

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B6542770
CAS No.: 1060255-66-4
M. Wt: 380.5 g/mol
InChI Key: SYQAESRXNVXQPN-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Thiophene derivatives, including the compound , exhibit a variety of biological effects through different mechanisms:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in various biochemical pathways. For instance, they may inhibit carbonic anhydrase (CA), which plays a crucial role in fluid transport and intraocular pressure regulation .
  • Receptor Modulation : The compound may interact with specific receptors or proteins, altering their activity and leading to therapeutic effects. This modulation can affect pathways related to inflammation, cancer progression, and microbial resistance .

Anticancer Activity

Research indicates that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown potent activity against tumor cell lines by inducing cell cycle arrest and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315.0Induces G2/M phase arrest
Similar Thiophene DerivativeA5493.5Apoptosis induction

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Inhibition of Carbonic Anhydrase II : A study evaluated the inhibitory effect of thiophene sulfonamides on carbonic anhydrase II (CA II). The compound showed significant inhibition, suggesting potential applications in treating glaucoma by reducing intraocular pressure .
  • Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines revealed that the compound resulted in substantial cytotoxicity at micromolar concentrations, with specific focus on its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A series of thiophene derivatives were tested against Staphylococcus aureus and E. coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and metastasis. For instance, the sulfonamide group is known to enhance the bioactivity of the compound by improving its interaction with biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound inhibited the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The findings suggest potential applications in developing targeted cancer therapies .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Sulfonamides are traditionally known for their antibacterial properties, and modifications to the thiophene structure can enhance this activity against a broader range of pathogens.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of thiophene-based sulfonamides exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential use in treating resistant infections .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves inhibition of specific enzymes or receptors related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.

Table 1: Mechanisms of Action

MechanismDescriptionReference
Enzyme InhibitionInhibits kinases involved in cell signaling
Antibacterial ActivityDisrupts bacterial cell wall synthesis
Apoptosis InductionTriggers programmed cell death in cancer cells

Properties

IUPAC Name

5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-2-7-17(24-13)25(21,22)18-15-5-3-14(4-6-15)12-16(20)19-8-10-23-11-9-19/h2-7,18H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAESRXNVXQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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